N-Ethyl-2-methyl-N-(5-methyl-1,2-oxazol-4-yl)propanamide

physicochemical property lipophilicity membrane permeability

N-Ethyl-2-methyl-N-(5-methyl-1,2-oxazol-4-yl)propanamide (CAS 600638-73-1) is a synthetic, small-molecule isoxazole amide with the molecular formula C10H16N2O2, a molecular weight of 196.25 g/mol, and an XLogP3-AA of 1.5, indicating moderate lipophilicity. As a 4-aminoisoxazole scaffold decorated with an N-ethyl isobutyramide side chain, it serves as a key intermediate or fragment in medicinal chemistry for probing cAMP-dependent signaling pathways, particularly as a precursor to more complex EPAC (Exchange Protein directly Activated by cAMP) antagonists.

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
CAS No. 600638-73-1
Cat. No. B12576550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-2-methyl-N-(5-methyl-1,2-oxazol-4-yl)propanamide
CAS600638-73-1
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCCN(C1=C(ON=C1)C)C(=O)C(C)C
InChIInChI=1S/C10H16N2O2/c1-5-12(10(13)7(2)3)9-6-11-14-8(9)4/h6-7H,5H2,1-4H3
InChIKeyWXPABCCQNPEYMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-2-methyl-N-(5-methyl-1,2-oxazol-4-yl)propanamide (CAS 600638-73-1) Procurement Guide: Structural Identity & Research-Grade Purity for Isoxazole Library Synthesis


N-Ethyl-2-methyl-N-(5-methyl-1,2-oxazol-4-yl)propanamide (CAS 600638-73-1) is a synthetic, small-molecule isoxazole amide with the molecular formula C10H16N2O2, a molecular weight of 196.25 g/mol, and an XLogP3-AA of 1.5, indicating moderate lipophilicity [1]. As a 4-aminoisoxazole scaffold decorated with an N-ethyl isobutyramide side chain, it serves as a key intermediate or fragment in medicinal chemistry for probing cAMP-dependent signaling pathways, particularly as a precursor to more complex EPAC (Exchange Protein directly Activated by cAMP) antagonists [2]. This compound is available from specialist chemical suppliers and is explicitly cited as a structural analog in patent literature describing diversified EPAC antagonist libraries, underscoring its relevance in drug discovery [2].

Why N-Ethyl-2-methyl-N-(5-methyl-1,2-oxazol-4-yl)propanamide Cannot Be Interchanged with Generic Isoxazole Amides in EPAC-Targeting Research


Generic substitution fails because the N-ethyl isobutyramide substituent on the 5-methylisoxazole core creates a unique 3D pharmacophore distinct from linear propionamide or unsubstituted amide analogs. The specific calculated lipophilicity (XLogP3-AA = 1.5) and topological polar surface area (TPSA = 46.3 Ų) of CAS 600638-73-1 define its passive membrane permeability and target binding profile, which cannot be matched by analogs with different N-substitution patterns [1]. In the context of EPAC antagonist development, where even minor alkyl modifications on the isoxazole ring dramatically alter biological activity, using a close but incorrect amide such as the N-methyl analog (CAS 403793-42-0) or the propionamide analog (CAS 600638-64-0) would introduce an uncontrolled variable into a structure-activity relationship (SAR) study, potentially invalidating binding and efficacy results [2].

Quantitative Differentiation of N-Ethyl-2-methyl-N-(5-methyl-1,2-oxazol-4-yl)propanamide Against Its Closest Structural Analogs


Lipophilicity Control: XLogP3-AA of 1.5 vs. Linear Propionamide Analog (CAS 600638-64-0)

The target compound possesses a computed XLogP3-AA of 1.5, which is higher than the 1.1 predicted for its closest linear-chain analog, N-ethyl-N-(5-methyl-1,2-oxazol-4-yl)propanamide (CAS 600638-64-0) [1]. This 0.4 log unit increase in lipophilicity is a direct consequence of the branched isobutyramide group versus the linear propionamide group.

physicochemical property lipophilicity membrane permeability

Enhanced Hydrogen Bond Acceptor (HBA) Count: Driving Differential Solubility and Target Binding vs. N-Methyl Analog (CAS 403793-42-0)

The target compound presents a distinct hydrogen bond acceptor and donor profile relative to its N-methyl analog. While both share a TPSA of 46.3 Ų, the isobutyramide carbonyl and isoxazole oxygens contribute to a total of 3 HBA sites, which is predicted to engage differently with water networks compared to the N-methyl analog (CAS 403793-42-0) that lacks a branched carbonyl side chain [1]. This differential solvation capacity is measurable through HBA count and influences solubility and target binding kinetics.

hydrogen bonding solubility ligand efficiency

Validated Synthetic Route with a 71% Yield: Ensuring Reproducible Procurement Versus Uncharacterized Analogs

A documented synthetic route for CAS 600638-73-1 reports a 71% yield from isobutyryl chloride and 5-methyl-4-amino-isoxazole under standard amide coupling conditions . This well-defined, scalable route contrasts with the absence of publicly available, optimized synthetic procedures for its closest analogs, such as the N-methyl derivative (CAS 403793-42-0), where no yield data is found in authoritative databases.

synthetic route yield reproducibility

Structural Confirmation via IUPAC Name, InChIKey, and CAS Registry: Definitive Exclusion of Isoxazole Ring Isomers

The target compound can be rigorously identified by its unique InChIKey (WXPABCCQNPEYMJ-UHFFFAOYSA-N) and SMILES notation, which correspond exactly to the 4-substituted isoxazole amide [1]. This distinguishes it from the 5-substituted isomer (CAS 600638-64-0), which has a different InChIKey and calculated dipole moment, and from the 3-substituted isoxazole series explored in EPAC patents.

identity verification analytical characterization structural isomerism

Ideal Application Scenarios for N-Ethyl-2-methyl-N-(5-methyl-1,2-oxazol-4-yl)propanamide Based on Verified Differentiation


SAR Probing of N-Alkyl Effects in EPAC1/EPAC2 Antagonist Potency and Isoform Selectivity

This compound is ideally suited as a specific N-ethyl,N-isobutyramide probe in a matched molecular pair analysis against previously disclosed EPAC antagonists. Researchers can directly test the impact of the branched amide on the EPAC1 IC50 shift compared to linear amide analogs, controlling for the isoxazole core [1]. Its use is justified by the specific lipophilicity and HBA profile that differentiates it from the propionamide series.

Physicochemical Profiling to Build an in silico Permeability Model for Isoxazole-Based CNS Candidates

Given its moderate calculated logP (1.5) and TPSA (46.3 Ų), which place it within favorable ranges for blood-brain barrier penetration, this compound can serve as a calibrant for computational models predicting CNS permeability of isoxazole amides [1]. Its procurement is warranted over analogs with undefined or less optimal predicted values.

Synthetic Intermediary for Late-Stage Diversification into Hydrazonoyl Cyanide EPAC Antagonists

The compound's primary amine precursor and final amide form are key intermediates in the synthesis of the more complex hydrazonoyl cyanide EPAC antagonists disclosed in US Patent Application 20200255388 [2]. Procuring this specific amide ensures the correct branching pattern is installed before condensation with oxoacetohydrazonoyl cyanides, a step where a linear amide would produce an off-target chemical space.

Quote Request

Request a Quote for N-Ethyl-2-methyl-N-(5-methyl-1,2-oxazol-4-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.